

Sulfo-Cy5-N3: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: Sulfo-Cy5-N3

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An in-depth exploration of the chemical properties, experimental applications, and visualization of the versatile fluorescent probe, **Sulfo-Cy5-N3**.

Sulfo-Cy5-N3 is a water-soluble, far-red fluorescent dye that has become an invaluable tool for researchers, scientists, and drug development professionals.^{[1][2]} Its azide functional group allows for its versatile incorporation into a wide array of biomolecules through "click chemistry," a set of highly efficient and specific bioorthogonal reactions. This guide provides a detailed overview of the chemical structure and properties of **Sulfo-Cy5-N3**, comprehensive experimental protocols for its use, and visualizations of relevant workflows and pathways.

Core Chemical and Physical Properties

Sulfo-Cy5-N3 is a member of the cyanine dye family, known for their high molar extinction coefficients and strong fluorescence in the red and near-infrared regions of the spectrum. The inclusion of sulfonate groups enhances its water solubility, making it particularly suitable for biological applications in aqueous environments.^[2]

Below is a summary of the key quantitative data for **Sulfo-Cy5-N3**:

Property	Value	Reference(s)
Molecular Formula	C ₃₇ H ₄₈ N ₆ O ₁₀ S ₃	[2][3]
Molecular Weight	833.01 g/mol	[2][3]
CAS Number	1782950-80-4	[2][3]
Excitation Maximum (λ _{ex})	~647 nm	[2][3]
Emission Maximum (λ _{em})	~663 nm	[2][3]
Molar Extinction Coefficient (ε)	250,000 cm ⁻¹ M ⁻¹	[2]
Solubility	Water, DMSO, DMF	[2][3]

Chemical Structure

The chemical structure of **Sulfo-Cy5-N3** consists of two indolenine rings linked by a polymethine chain, which forms the core chromophore. The azide group is attached via a linker, providing the reactive handle for click chemistry. The sulfonate groups are positioned on the indolenine rings to confer water solubility.

IUPAC Name: 1-(6-((3-azidopropyl)amino)-6-oxohexyl)-2-((1E,3E)-5-((E)-3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indolin-2-ylidene)penta-1,3-dien-1-yl)-3,3-dimethyl-3H-indol-1-ium-5-sulfonate

Experimental Protocols

Sulfo-Cy5-N3 is primarily utilized in two types of click chemistry reactions for bioconjugation: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This reaction involves the coupling of the azide group of **Sulfo-Cy5-N3** with a terminal alkyne-modified biomolecule in the presence of a copper(I) catalyst.

Detailed Protocol for Labeling Alkyne-Modified Antibodies:

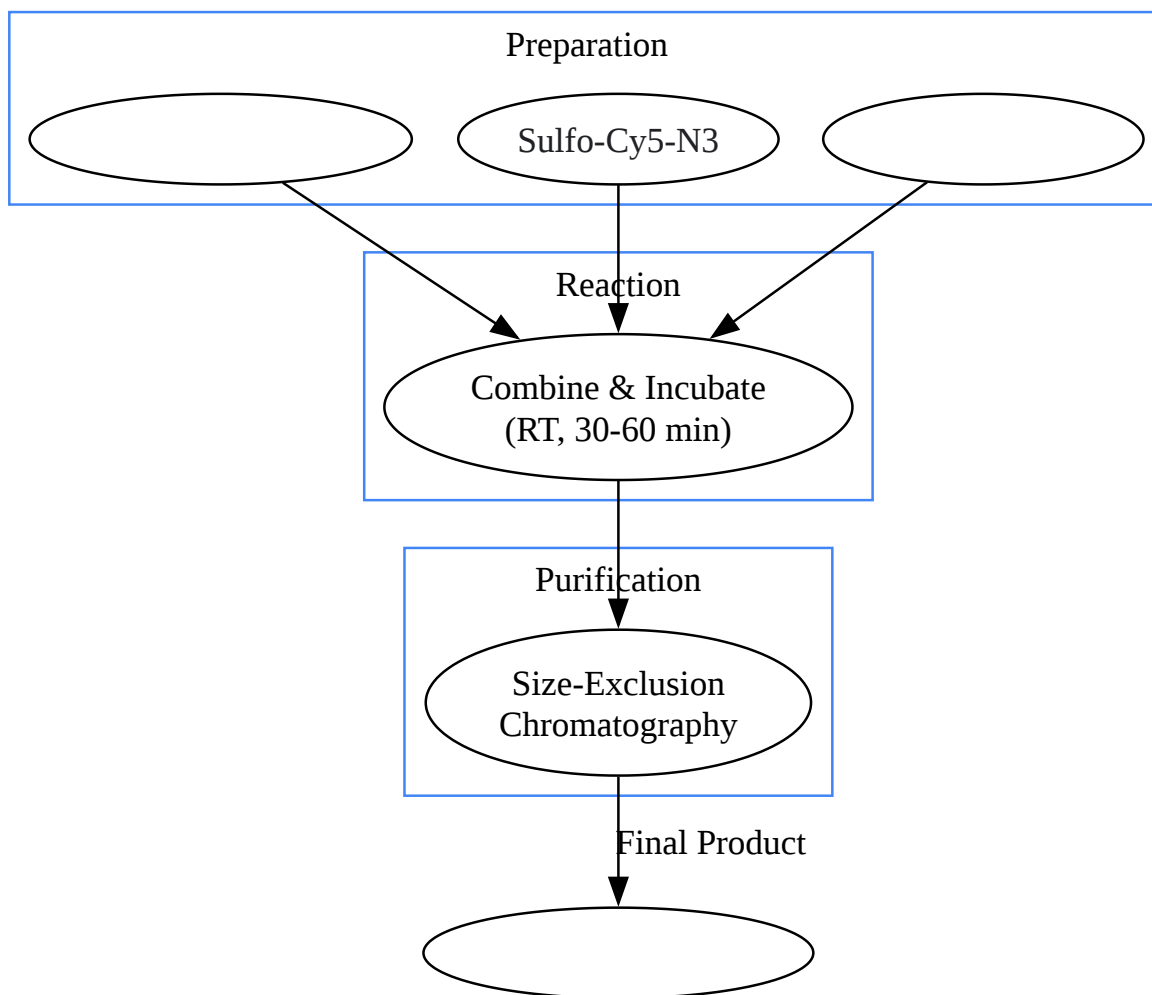
Materials:

- Alkyne-modified antibody in an amine-free buffer (e.g., PBS)
- **Sulfo-Cy5-N3**
- Anhydrous DMSO or DMF
- Copper(II) sulfate (CuSO_4) solution (e.g., 100 mM in water)
- Reducing agent solution (e.g., 100 mM sodium ascorbate in water, freshly prepared)
- Copper-chelating ligand solution (e.g., 200 mM THPTA in water)
- Purification column (e.g., size-exclusion chromatography, dialysis)

Procedure:

- Antibody Preparation: Ensure the alkyne-modified antibody is at a concentration of 1-10 mg/mL in an amine-free buffer like PBS.
- Dye Preparation: Prepare a 10 mM stock solution of **Sulfo-Cy5-N3** in anhydrous DMSO or DMF.
- Catalyst Preparation: Shortly before use, prepare the copper(I) catalyst by mixing the CuSO_4 solution with the THPTA ligand solution in a 1:2 molar ratio.
- Reaction Setup:
 - In a reaction tube, combine the alkyne-modified antibody solution with the **Sulfo-Cy5-N3** stock solution. A molar ratio of 1:5 to 1:10 (antibody:dye) is a good starting point.
 - Add the pre-mixed Cu(I)/THPTA complex to the reaction mixture.
 - Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
- Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.

- Purification: Remove unreacted dye and catalyst components by size-exclusion chromatography or dialysis.



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Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., DBCO, BCN) instead of a terminal alkyne. The inherent ring strain of the cyclooctyne allows the reaction to proceed efficiently without the need for a catalyst, making it ideal for live-cell imaging and in vivo applications where copper toxicity is a concern.[4]

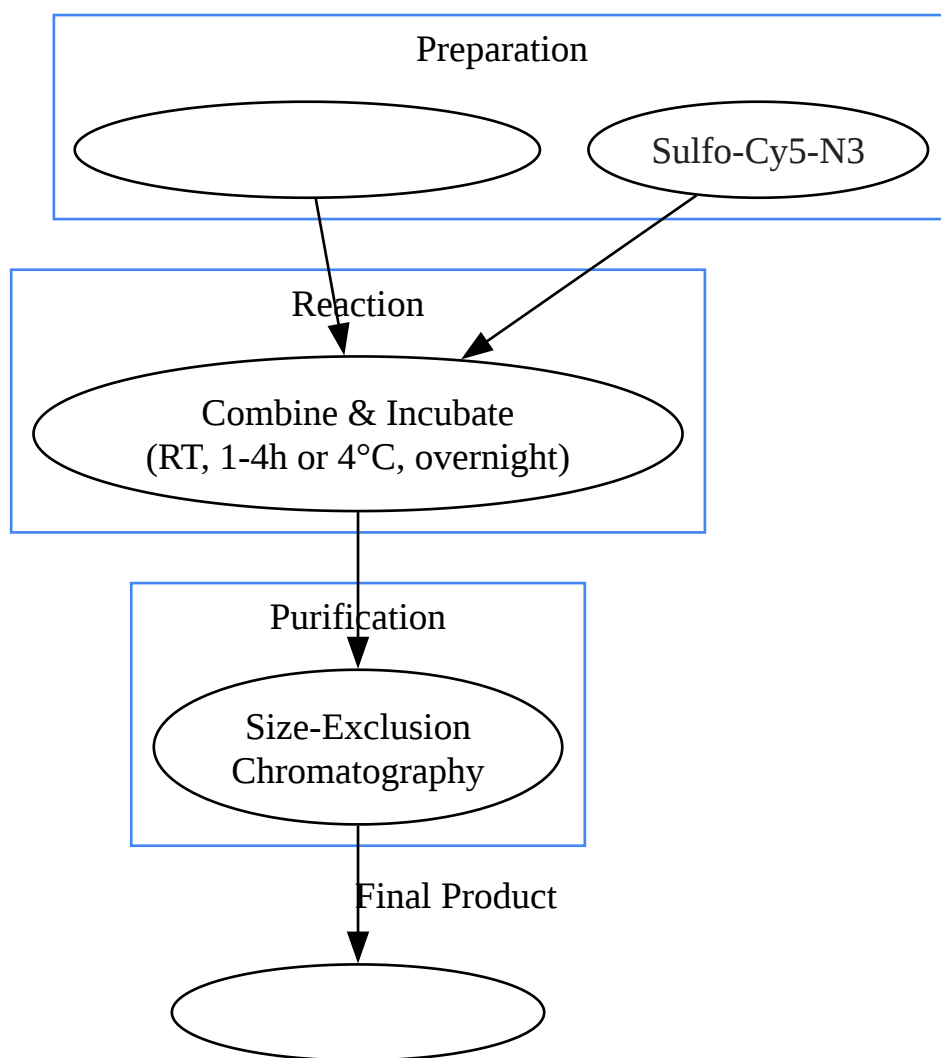
Detailed Protocol for Labeling Cyclooctyne-Modified Proteins:

Materials:

- Cyclooctyne-modified protein (e.g., DBCO-protein) in a suitable buffer (e.g., PBS)
- **Sulfo-Cy5-N3**
- Anhydrous DMSO or DMF
- Purification column (e.g., size-exclusion chromatography, dialysis)

Procedure:

- Protein Preparation: Ensure the cyclooctyne-modified protein is at a concentration of 1-10 mg/mL.
- Dye Preparation: Prepare a 10 mM stock solution of **Sulfo-Cy5-N3** in anhydrous DMSO or DMF.
- Reaction Setup:
 - Combine the cyclooctyne-modified protein solution with the **Sulfo-Cy5-N3** stock solution. A molar excess of 1.5 to 5-fold of the dye is typically used.
- Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.
- Purification: Remove unreacted dye using size-exclusion chromatography or dialysis.



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Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Applications in Research and Drug Development

The ability to specifically label biomolecules with **Sulfo-Cy5-N3** has opened up a wide range of applications in biological research and drug development.

Fluorescence Microscopy and Cell Imaging

Sulfo-Cy5-N3 labeled antibodies, proteins, or other probes can be used to visualize specific targets within fixed or living cells.

Protocol for Immunofluorescence Imaging:

- Cell Preparation: Grow cells on coverslips and fix with 4% paraformaldehyde. Permeabilize with 0.1% Triton X-100 in PBS if targeting intracellular antigens.
- Blocking: Block non-specific binding sites with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate with the primary antibody (if using an indirect detection method) for 1 hour at room temperature.
- Secondary Antibody Incubation: If applicable, incubate with a **Sulfo-Cy5-N3** labeled secondary antibody for 1 hour at room temperature, protected from light.
- Washing: Wash the cells three times with PBS.
- Mounting and Imaging: Mount the coverslips on microscope slides with an appropriate mounting medium and image using a fluorescence microscope with filters suitable for Cy5 (Excitation: ~640 nm, Emission: ~670 nm).

In Vivo Imaging

The far-red emission of **Sulfo-Cy5-N3** allows for deep tissue penetration, making it an excellent choice for in vivo imaging in small animal models.^{[5][6][7]}

Protocol for In Vivo Imaging in Mice:

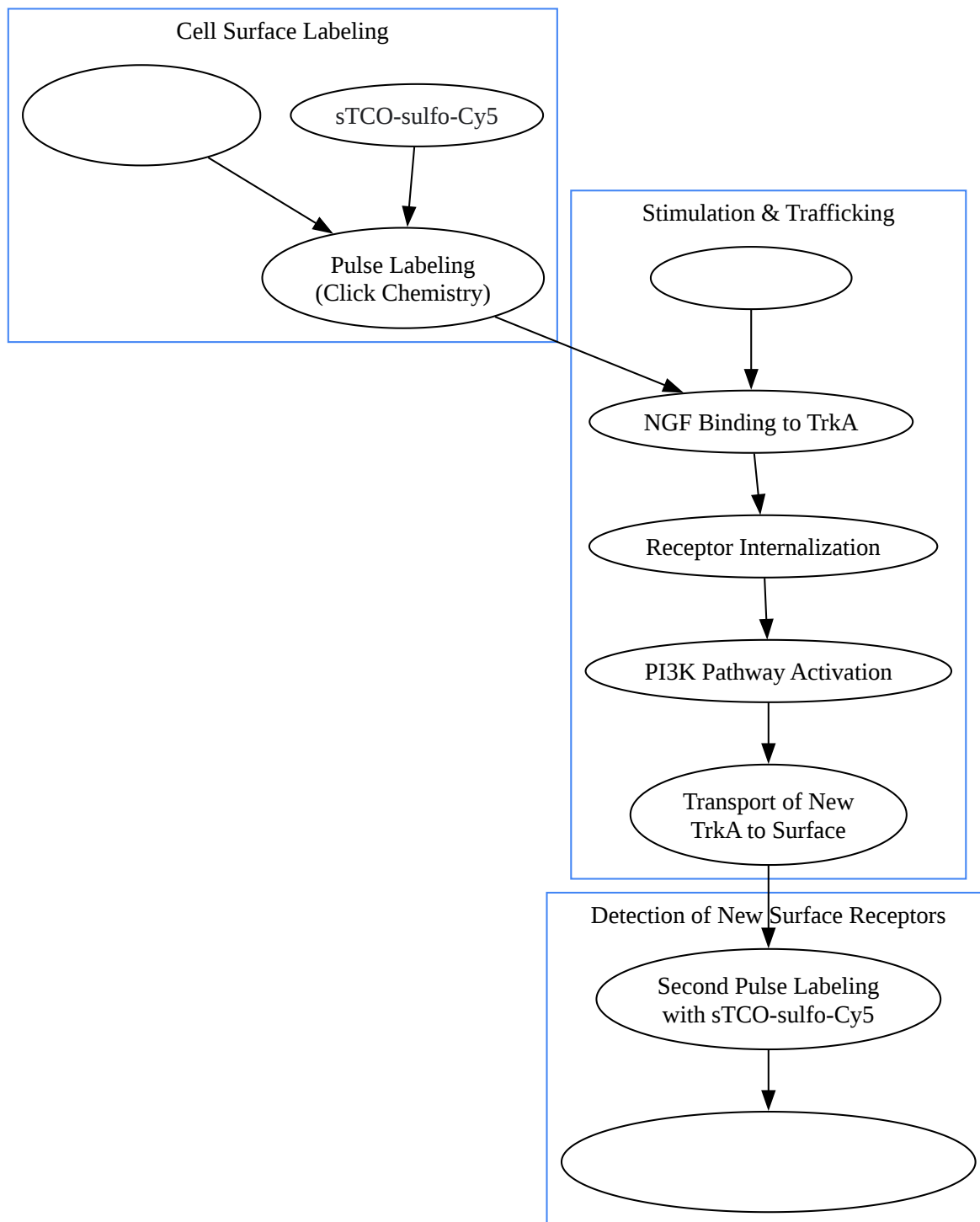
- Probe Preparation: Prepare the **Sulfo-Cy5-N3** labeled probe (e.g., antibody, nanoparticle) in a sterile vehicle such as saline.
- Animal Preparation: Anesthetize the mouse (e.g., with isoflurane) and place it in an in vivo imaging system.^{[7][8]}
- Probe Administration: Inject the probe via the desired route (e.g., intravenous tail vein injection).^[7]
- Imaging: Acquire images at various time points post-injection using the appropriate filter set for Cy5.^[8]

- Ex Vivo Analysis (Optional): After the final imaging time point, euthanize the animal and dissect organs of interest for ex vivo imaging to confirm probe distribution.[8]

Signaling Pathway Visualization: Receptor Tyrosine Kinase (RTK) Trafficking

Sulfo-Cy5-N3 can be used to study dynamic cellular processes like the trafficking of receptor tyrosine kinases (RTKs) upon ligand binding. For example, by labeling an RTK with **Sulfo-Cy5-N3**, researchers can track its internalization and subsequent signaling cascades. A study by eLife in 2023 demonstrated the use of a sulfo-Cy5 conjugate to label membrane proteins and study their trafficking downstream of RTK activation.[9][10]

The following diagram illustrates a generalized workflow for studying NGF-induced trafficking of the TrkA receptor, a type of RTK.



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Caption: Workflow for tracking NGF-induced RTK trafficking using Sulfo-Cy5.

Conclusion

Sulfo-Cy5-N3 is a powerful and versatile fluorescent probe with broad applications in biological research and drug development. Its water solubility, far-red fluorescence, and reactivity in click chemistry make it an ideal tool for labeling a wide range of biomolecules for visualization and tracking in vitro and in vivo. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers to effectively utilize **Sulfo-Cy5-N3** in their studies.

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